molecular formula C10H12O2 B3384512 3-Methoxy-1-phenylpropan-1-one CAS No. 55563-72-9

3-Methoxy-1-phenylpropan-1-one

Cat. No. B3384512
Key on ui cas rn: 55563-72-9
M. Wt: 164.2 g/mol
InChI Key: MZBFZHPHBGPWDT-UHFFFAOYSA-N
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Patent
US05089495

Procedure details

A solution of 3-methoxyphenylmagnesium bromide in tetrahydrofuran (500 ml) was prepared from 3-methoxybromobenzene (187 g) and magnesium turnings (24 g) and was added over 1.5 hours to a mixture of propionic anhydride (260 g) and diethyl ether (500 ml) which had been cooled to -70° C. A saturated aqueous solution of ammonium chloride (500 ml) was added and the mixture was allowed to warm to ambient temperature. The organic layer was separated and washed in turn with a dilute aqueous sodium hydroxide solution and with a saturated aqueous sodium chloride solution. The organic layer was dried (Na2SO4) and evaporated to give 3-methoxypropiophenone as a yellow oil (160 g).
Quantity
187 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:4]=[C:5]([Br:9])[CH:6]=[CH:7][CH:8]=1.[Mg:10].[C:11]([O:15][C:16](=O)[CH2:17][CH3:18])(=[O:14])CC.[Cl-].[NH4+].[O:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1>C(OCC)C>[CH3:11][O:15][C:16]1[CH:17]=[C:18]([Mg:10][Br:9])[CH:23]=[CH:24][CH:25]=1.[CH3:23][O:22][CH2:26][CH2:25][C:24]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1)=[O:14] |f:3.4|

Inputs

Step One
Name
Quantity
187 g
Type
reactant
Smiles
COC=1C=C(C=CC1)Br
Name
Quantity
24 g
Type
reactant
Smiles
[Mg]
Name
Quantity
500 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
260 g
Type
reactant
Smiles
C(CC)(=O)OC(CC)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed in turn with a dilute aqueous sodium hydroxide solution and with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)[Mg]Br
Name
Type
product
Smiles
COCCC(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 160 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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